molecular formula C19H26N4O2 B14594835 1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one CAS No. 61220-01-7

1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one

Cat. No.: B14594835
CAS No.: 61220-01-7
M. Wt: 342.4 g/mol
InChI Key: BDMCNVZOOIUXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one is a complex organic compound that features an indole moiety, a piperidine ring, and an imidazolidinone group. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through N-alkylation reactions, and the imidazolidinone group can be formed via cyclization reactions involving urea derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxaldehyde derivatives .

Scientific Research Applications

1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring and imidazolidinone group can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one is unique due to its combination of an indole moiety, a piperidine ring, and an imidazolidinone group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific research applications .

Properties

CAS No.

61220-01-7

Molecular Formula

C19H26N4O2

Molecular Weight

342.4 g/mol

IUPAC Name

1-[1-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl]imidazolidin-2-one

InChI

InChI=1S/C19H26N4O2/c1-25-16-2-3-18-17(12-16)14(13-21-18)4-8-22-9-5-15(6-10-22)23-11-7-20-19(23)24/h2-3,12-13,15,21H,4-11H2,1H3,(H,20,24)

InChI Key

BDMCNVZOOIUXBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN3CCC(CC3)N4CCNC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.